(E)-3-(4-fluoro-3-methylanilino)-1-thiophen-2-ylprop-2-en-1-one
Overview
Description
(E)-3-(4-fluoro-3-methylanilino)-1-thiophen-2-ylprop-2-en-1-one is an organic compound that features a thiophene ring and a substituted aniline moiety
Scientific Research Applications
(E)-3-(4-fluoro-3-methylanilino)-1-thiophen-2-ylprop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in organic electronics and as a building block for the synthesis of advanced materials.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Preparation Methods
The synthesis of (E)-3-(4-fluoro-3-methylanilino)-1-thiophen-2-ylprop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylaniline and thiophene-2-carbaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 4-fluoro-3-methylaniline and thiophene-2-carbaldehyde in the presence of a base such as potassium carbonate. This reaction forms the desired enone compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Chemical Reactions Analysis
(E)-3-(4-fluoro-3-methylanilino)-1-thiophen-2-ylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aniline moiety, using reagents such as halogens or alkylating agents.
Mechanism of Action
The mechanism of action of (E)-3-(4-fluoro-3-methylanilino)-1-thiophen-2-ylprop-2-en-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
(E)-3-(4-fluoro-3-methylanilino)-1-thiophen-2-ylprop-2-en-1-one can be compared with similar compounds such as:
(E)-3-(4-chloro-3-methylanilino)-1-thiophen-2-ylprop-2-en-1-one: This compound has a chlorine substituent instead of fluorine, which may affect its reactivity and biological activity.
(E)-3-(4-bromo-3-methylanilino)-1-thiophen-2-ylprop-2-en-1-one: The presence of a bromine substituent can lead to different chemical and biological properties compared to the fluorine-substituted compound.
Properties
IUPAC Name |
(E)-3-(4-fluoro-3-methylanilino)-1-thiophen-2-ylprop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNOS/c1-10-9-11(4-5-12(10)15)16-7-6-13(17)14-3-2-8-18-14/h2-9,16H,1H3/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWLAZDQRODVAH-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC=CC(=O)C2=CC=CS2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N/C=C/C(=O)C2=CC=CS2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24796500 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.